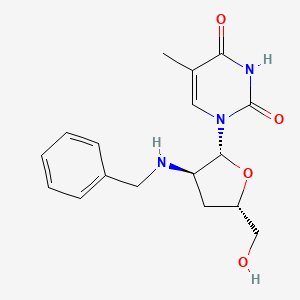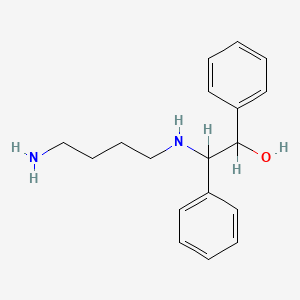
dioxido(oxo)silane;nickel(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioxido(oxo)silane;nickel(2+) is a compound with the molecular formula Ni3O12Si4. It is also known as silicic acid (H2SiO3), nickel(2+) salt (4:3). This compound is a nickel silicate, where nickel ions are coordinated with silicate ions. It has various applications in different fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of dioxido(oxo)silane;nickel(2+) typically involves the reaction of nickel salts with silicate sources. One common method involves heating a slurry of particulate silica in an aqueous nickel ammine carbonate solution at a pH above 7.5. The mixture is then filtered, washed, dried, and optionally calcined .
Industrial Production Methods
In industrial settings, the production of nickel silicate compounds often involves similar methods but on a larger scale. The process includes the use of high-purity raw materials and controlled reaction conditions to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dioxido(oxo)silane;nickel(2+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: It can be reduced to form metallic nickel and other by-products.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or hydrides, and oxidizing agents such as oxygen or peroxides. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction reactions can yield metallic nickel, while oxidation reactions can produce nickel oxides.
Applications De Recherche Scientifique
Dioxido(oxo)silane;nickel(2+) has several applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.
Industry: It is used in the production of advanced materials, including catalysts and electronic components.
Mécanisme D'action
The mechanism by which dioxido(oxo)silane;nickel(2+) exerts its effects involves its interaction with other molecules through coordination chemistry. The nickel ions in the compound can form complexes with various ligands, leading to changes in the chemical and physical properties of the compound. These interactions can affect molecular targets and pathways, influencing the overall reactivity and functionality of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dioxido(oxo)silane;oxygen(2-);ytterbium(3+): This compound has a similar structure but contains ytterbium instead of nickel.
Various Silanes: Silanes with different substituents and metal ions can exhibit similar chemical properties and reactivity.
Uniqueness
Dioxido(oxo)silane;nickel(2+) is unique due to the presence of nickel ions, which impart specific catalytic and electronic properties to the compound. This makes it particularly useful in applications requiring high reactivity and stability under various conditions.
Propriétés
Numéro CAS |
31748-25-1 |
|---|---|
Formule moléculaire |
Ni3O12Si4-2 |
Poids moléculaire |
480.41 g/mol |
Nom IUPAC |
dioxido(oxo)silane;nickel(2+) |
InChI |
InChI=1S/3Ni.4O3Si/c;;;4*1-4(2)3/q3*+2;4*-2 |
Clé InChI |
ASXBPHUHJDRIAA-UHFFFAOYSA-N |
SMILES canonique |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Ni+2].[Ni+2].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



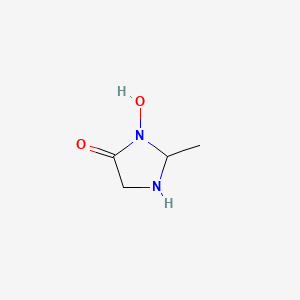
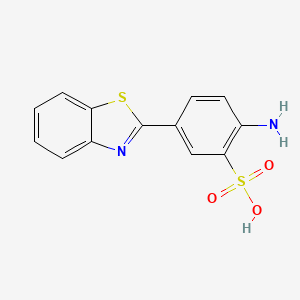
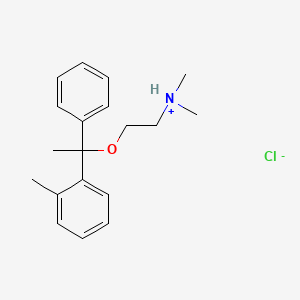
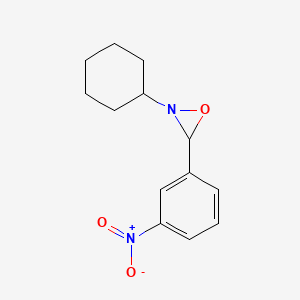
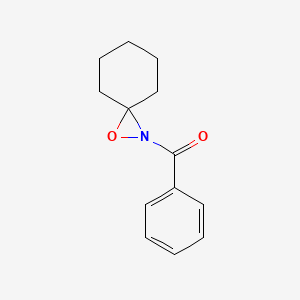
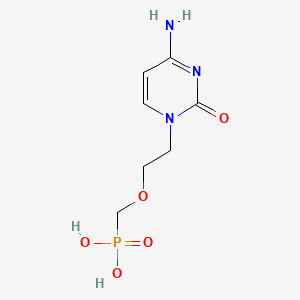

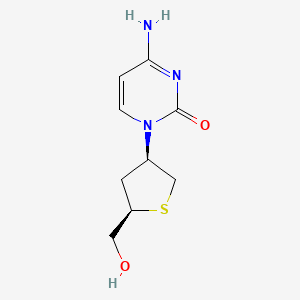
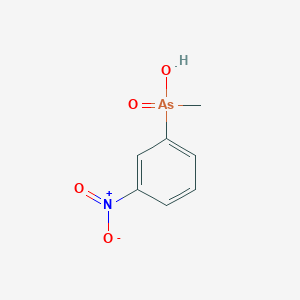
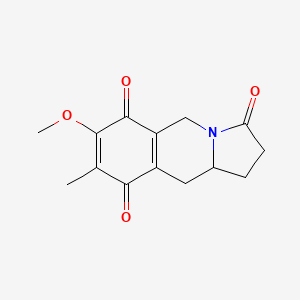
![4-[(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]butan-2-ol](/img/structure/B12799241.png)
